1-Hexyl-2-bromo-4-(1-naphthoyl)pyrrole
Description
Properties
CAS No. |
1346599-70-9 |
|---|---|
Molecular Formula |
C21H22BrNO |
Molecular Weight |
384.317 |
IUPAC Name |
(5-bromo-1-hexylpyrrol-3-yl)-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C21H22BrNO/c1-2-3-4-7-13-23-15-17(14-20(23)22)21(24)19-12-8-10-16-9-5-6-11-18(16)19/h5-6,8-12,14-15H,2-4,7,13H2,1H3 |
InChI Key |
ACYOUYILTQRHQD-UHFFFAOYSA-N |
SMILES |
CCCCCCN1C=C(C=C1Br)C(=O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Hexyl 2 Bromo 4 1 Naphthoyl Pyrrole and Analogous Structures
Retrosynthetic Analysis of the 1-Hexyl-2-bromo-4-(1-naphthoyl)pyrrole Scaffold
A retrosynthetic analysis of the target molecule, this compound, reveals several key disconnections that can guide the synthetic planning. The primary bonds for disconnection are those that form the pyrrole (B145914) ring and the carbon-nitrogen, carbon-bromine, and carbon-carbon bonds of the substituents.
Key Disconnections:
N1-Hexyl Bond: The bond between the pyrrole nitrogen and the hexyl group can be disconnected, suggesting a late-stage N-alkylation of a pre-formed pyrrole ring. This is a common and often straightforward transformation. organic-chemistry.orgrsc.orgnih.gov
C2-Bromo Bond: The bromine atom at the C2 position can be introduced via electrophilic bromination of an appropriately substituted pyrrole precursor.
C4-Naphthoyl Bond: The bond between the C4 position of the pyrrole and the naphthoyl group can be formed through a Friedel-Crafts acylation or a related coupling reaction.
Pyrrole Ring Formation: The core pyrrole ring itself can be disconnected in various ways, leading to several classical and modern synthetic strategies. For instance, a Paal-Knorr approach would involve the condensation of a 1,4-dicarbonyl compound with a primary amine. acs.orgwikipedia.orgmdpi.com A Barton-Zard synthesis would start from a nitroalkene and an isocyanoacetate. wikipedia.orgwikipedia.org
A plausible retrosynthetic pathway is outlined below:
This compound ⇧ N-Alkylation & Bromination 4-(1-Naphthoyl)pyrrole ⇧ Pyrrole Ring Synthesis (e.g., Van Leusen) 1-Naphthoyl-substituted Michael Acceptor + Tosylmethyl isocyanide (TosMIC)
This analysis suggests that a convergent synthesis, where the substituted pyrrole ring is first constructed and then further functionalized, is a viable strategy. The choice of a specific pyrrole-forming reaction will depend on the availability of starting materials and the desired substitution pattern.
Pyrrole Ring Formation Strategies Applicable to Substituted Systems
The pyrrole ring is a fundamental heterocyclic motif found in numerous natural products and pharmaceuticals. acs.orgmdpi.comresearchgate.net Consequently, a vast array of synthetic methods for its construction have been developed. pharmaguideline.comnih.gov
These classical methods have been the bedrock of pyrrole synthesis for over a century and remain highly relevant. mdpi.com
Knorr Pyrrole Synthesis: This method involves the condensation of an α-amino ketone with a compound containing an active methylene (B1212753) group, such as a β-ketoester. wikipedia.orgwikipedia.org The reaction is typically catalyzed by acid and proceeds at room temperature. wikipedia.org Because α-amino ketones can self-condense, they are often generated in situ. wikipedia.org
Paal-Knorr Synthesis: One of the most common methods, the Paal-Knorr synthesis, involves the reaction of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. wikipedia.orgpharmaguideline.com The reaction is typically acid-catalyzed and results in the formation of N-substituted pyrroles. acs.orgmdpi.com This method is advantageous due to its simplicity and often high yields. mdpi.comacs.org
Hantzsch Pyrrole Synthesis: This synthesis involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone. pharmaguideline.comwikipedia.org While versatile, the conventional Hantzsch synthesis has seen less use compared to other methods, though recent non-conventional approaches have revitalized its application. thieme-connect.comthieme-connect.de
Barton-Zard Synthesis: This powerful reaction constructs the pyrrole ring from a nitroalkene and an α-isocyanoacetate in the presence of a base. wikipedia.orgwikipedia.org A key advantage is the formation of pyrroles that can be further elaborated, making it useful in the synthesis of complex molecules like porphyrins. wikipedia.orgclockss.org The reaction proceeds through a Michael addition, followed by cyclization and elimination of the nitro group. wikipedia.org It has been applied to the synthesis of various pyrrole-based compounds, including those with pharmaceutical and material science applications. allaboutchemistry.netmdpi.com
Van Leusen Pyrrole Synthesis: This reaction utilizes tosylmethyl isocyanide (TosMIC) as a three-atom synthon that reacts with a Michael acceptor, such as an α,β-unsaturated ketone, in a [3+2] cycloaddition. nih.govnih.gov The reaction is base-mediated and offers a convenient route to 3,4-disubstituted pyrroles. nih.govacs.org The versatility of the Michael acceptor allows for the introduction of a wide range of substituents, including aroyl groups. mdpi.com
Piloty–Robinson Pyrrole Synthesis: This method involves the reaction of two equivalents of an aldehyde or ketone with hydrazine, followed by a acs.orgacs.org-sigmatropic rearrangement of the resulting azine intermediate under acidic conditions. wikipedia.orgresearchgate.netyoutube.com Microwave irradiation has been shown to significantly reduce reaction times for this synthesis. nih.gov
| Conventional Pyrrole Synthesis | Starting Materials | Key Features | Applicability to Target Structure |
| Knorr | α-Amino ketone, Active methylene compound wikipedia.org | Forms polysubstituted pyrroles. wikipedia.org | Feasible, but requires specific α-amino ketone precursor. |
| Paal-Knorr | 1,4-Dicarbonyl compound, Amine/Ammonia wikipedia.org | Widely used, simple, and often high-yielding. acs.org | Highly applicable if the corresponding 1,4-diketone can be synthesized. |
| Hantzsch | β-Ketoester, α-Haloketone, Amine/Ammonia wikipedia.org | Provides substituted pyrroles, but can have regioselectivity issues. cdnsciencepub.com | Potentially useful, but other methods may offer better control. |
| Barton-Zard | Nitroalkene, α-Isocyanoacetate wikipedia.org | Excellent for preparing pyrrole-2-carboxylates. clockss.org | Could be adapted to introduce the naphthoyl group precursor. |
| Van Leusen | Michael acceptor, Tosylmethyl isocyanide (TosMIC) nih.gov | Versatile for 3,4-disubstituted pyrroles. nih.gov | Directly applicable for introducing the 4-(1-naphthoyl) group. mdpi.com |
| Piloty-Robinson | Aldehyde/Ketone, Hydrazine wikipedia.org | Forms 3,4-disubstituted pyrroles from azines. tandfonline.com | Less direct for the target substitution pattern. |
More contemporary methods offer alternative and often more efficient or milder routes to substituted pyrroles.
[3+2] Cycloadditions: This class of reactions is a powerful tool for constructing five-membered rings. rsc.orgtandfonline.com Azomethine ylides, generated in situ, can undergo [3+2] cycloaddition with various dipolarophiles to yield pyrrolidines, which can then be oxidized to pyrroles. tandfonline.com Visible-light-mediated radical [3+2] cycloadditions have also been developed, offering a sustainable approach. rsc.org The Van Leusen reaction itself is a prime example of a [3+2] cycloaddition. nih.govnih.gov
N-Propargylic β-Enaminone Cyclizations: N-propargylic β-enaminones are versatile intermediates that can be cyclized to form polysubstituted pyrroles. rsc.orgscite.ainih.gov These cyclizations can be promoted by bases or transition metals, offering a degree of control over the reaction outcome. acs.orgacs.org
Aza-Wittig Reactions: The aza-Wittig reaction, involving the reaction of an iminophosphorane with a carbonyl compound, has been employed in the synthesis of pyrroles. nih.govrsc.org This can be part of a one-pot sequence, for example, starting from 1,3-dicarbonyl dianions and α-azidoketones, followed by an intramolecular Staudinger-aza-Wittig reaction. acs.orgacs.org Tandem sequences involving the Van Leusen reaction followed by a Staudinger/intramolecular aza-Wittig reaction have also been reported for the synthesis of fused pyrrole systems. tandfonline.com
| Modern Pyrrole Synthesis | Key Intermediates/Reagents | Key Features | Applicability to Target Structure |
| [3+2] Cycloadditions | Azomethine ylides, Dipolarophiles tandfonline.com | Highly convergent, good for complex pyrroles. | Feasible, offers alternative disconnections. |
| N-Propargylic β-Enaminone Cyclizations | N-Propargylic β-enaminones rsc.org | Versatile for polysubstituted pyrroles. nih.gov | Could be designed to incorporate the required substituents. |
| Aza-Wittig Reactions | Iminophosphoranes, Carbonyls nih.gov | Can be used in tandem sequences for complex heterocycles. tandfonline.com | Potentially useful in a multi-step strategy. |
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. nih.govresearchgate.net For pyrrole synthesis, this includes the use of greener solvents like water or ethanol, catalyst-free conditions, and energy-efficient activation methods like microwave or ultrasound irradiation. acs.orgacs.orgsemanticscholar.org
Solvent-Free and Aqueous Conditions: The Paal-Knorr reaction, for instance, has been successfully carried out under solvent-free conditions or in water, significantly reducing the environmental impact. acs.orgacs.org
Alternative Catalysts: The use of heterogeneous catalysts, which can be easily recovered and reused, is another green approach. mdpi.comnih.gov For example, aluminas have been shown to be effective catalysts for the Paal-Knorr synthesis. mdpi.com
Energy Efficiency: Microwave-assisted synthesis has been shown to dramatically reduce reaction times in reactions like the Piloty-Robinson synthesis. nih.gov Ultrasound has also been used to promote reactions such as the Knorr synthesis. semanticscholar.org
Strategic Introduction of Substituents
The introduction of the hexyl group at the N1 position is a crucial step in the synthesis of the target molecule. N-alkylation of pyrroles is a well-established transformation. Pyrrole is weakly acidic, and its nitrogen can be deprotonated by a suitable base to form the pyrrolide anion, which then acts as a nucleophile. pharmaguideline.com
Classical N-Alkylation: This typically involves treating the pyrrole with a base such as sodium hydride (NaH), potassium hydroxide (B78521) (KOH), or potassium carbonate (K2CO3), followed by the addition of an alkylating agent like hexyl bromide or hexyl iodide. organic-chemistry.org The presence of electron-withdrawing groups on the pyrrole ring can facilitate N-alkylation. pharmaguideline.com
Phase-Transfer Catalysis: The use of crown ethers can facilitate the N-alkylation of pyrrole using bases like potassium superoxide, even under ultrasound promotion. nih.gov
Mitsunobu Reaction: For more sensitive substrates, the Mitsunobu reaction provides a mild alternative for N-alkylation, using an alcohol (e.g., 1-hexanol), triphenylphosphine (B44618) (PPh3), and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). rsc.org
Ionic Liquids: The use of ionic liquids as solvents can promote highly regioselective N-alkylation of pyrroles with alkyl halides. organic-chemistry.orgorganic-chemistry.org
Regioselective Halogenation at the C2 Position (Bromination)
The introduction of a bromine atom at the C2 position of a 1-hexylpyrrole precursor is a critical step. Due to the electron-rich nature of the pyrrole ring, electrophilic substitution is the predominant pathway. nih.gov The α-positions (C2 and C5) are the most nucleophilic and kinetically favored sites for electrophilic attack, as the resulting cationic intermediate (the σ-complex) is stabilized by a greater number of resonance structures compared to attack at the β-positions (C3 and C4). stackexchange.comyoutube.com
Direct bromination of N-substituted pyrroles can be achieved using a variety of electrophilic bromine sources under mild conditions. The high reactivity of the pyrrole ring often precludes the need for harsh conditions or strong Lewis acid catalysts that are typically required for the halogenation of less reactive aromatic compounds. For the synthesis of a 2-bromopyrrole derivative from a 1-substituted pyrrole, several reagents are commonly employed.
N-Bromosuccinimide (NBS): NBS is a widely used reagent for the selective bromination of activated aromatic rings like pyrrole. youtube.com It offers advantages in handling and selectivity compared to molecular bromine. The reaction is typically performed in a suitable solvent like tetrahydrofuran (B95107) (THF) or carbon tetrachloride at low temperatures to control the reaction and prevent polybromination. acs.org
Molecular Bromine (Br₂): While effective, the high reactivity of elemental bromine can lead to the formation of polybrominated and decomposition products if the reaction conditions are not strictly controlled. cdnsciencepub.com It is often used in a non-polar solvent and at low temperatures.
Tetrabutylammonium Tribromide (TBABr₃): This reagent is a solid, stable, and easily handled source of electrophilic bromine. It offers a milder alternative to Br₂ and has been shown to be effective for the regioselective bromination of substituted pyrroles, often providing cleaner reactions and higher yields of the desired monobrominated product. acs.orgresearchgate.net
Dimethyl Sulfoxide/Hydrobromic Acid (DMSO/HBr): This system serves as an in-situ source of electrophilic bromine. It is considered a green and efficient method, affording high yields of bromo compounds under mild conditions with simple operational procedures. researchgate.net
The choice of reagent and reaction conditions is crucial for achieving high selectivity for the C2 position, especially in a pyrrole ring activated by an N-alkyl group.
Table 1: Common Reagents for Direct Bromination of Pyrroles
| Reagent | Formula | Typical Conditions | Key Features | Citations |
|---|---|---|---|---|
| N-Bromosuccinimide | C₄H₄BrNO₂ | THF or CCl₄, low temp. | Mild, selective, easy to handle. | youtube.comacs.org |
| Bromine | Br₂ | Dioxane or Acetic Acid, 0°C to RT | Highly reactive, risk of polybromination. | cdnsciencepub.com |
| Tetrabutylammonium Tribromide | (C₄H₉)₄NBr₃ | CH₂Cl₂, Room Temp. | Mild, solid reagent, good solubility. | acs.orgresearchgate.net |
| DMSO/HBr System | (CH₃)₂SO / HBr | Various solvents, 50°C | Low toxicity, high selectivity, simple operation. | researchgate.net |
The regiochemical outcome of electrophilic bromination is heavily influenced by the substituents present on the pyrrole ring.
Directing Groups: The N-hexyl group in the target molecule is an electron-donating alkyl group. It enhances the electron density of the pyrrole ring, further activating it towards electrophilic substitution. This group directs incoming electrophiles primarily to the adjacent C2 and C5 positions. For the synthesis of a 2-bromo derivative from 1-hexylpyrrole, this inherent directing effect is advantageous, as the C2 position is electronically favored. If a substituent is already present at another position, it will also influence the site of bromination. For instance, electron-withdrawing groups at the C2 position, such as carboxamides, typically direct incoming electrophiles to the C4 position. acs.orgresearchgate.net
Protecting Groups: To modulate the high reactivity of the pyrrole ring and enhance regioselectivity, nitrogen protecting groups are frequently employed. researchgate.net Electron-withdrawing protecting groups, such as sulfonyl derivatives (e.g., N-tosyl or N-phenylsulfonyl), are particularly common. researchgate.netresearchgate.net These groups decrease the nucleophilicity of the pyrrole ring, which can prevent polymerization and other side reactions, and can alter the regioselectivity of substitution. researchgate.net For instance, while an N-alkyl group activates the ring, an N-sulfonyl group deactivates it and can direct substitution to the C3 position under certain conditions. researchgate.net However, for the specific goal of C2-monobromination on a 1-alkylpyrrole, the intrinsic reactivity of the α-position is often sufficient, and a protecting group strategy may not be necessary. stackexchange.com
Acylation at the C4 Position (1-Naphthoyl Introduction)
Following the successful bromination at the C2 position, the next key transformation is the introduction of the 1-naphthoyl group at the C4 position. This is typically accomplished via an electrophilic aromatic substitution, most commonly a Friedel-Crafts acylation.
The Friedel-Crafts acylation is a cornerstone reaction for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring using an acyl chloride or anhydride (B1165640) and a Lewis acid catalyst. sigmaaldrich.com The reaction on pyrrole systems presents unique challenges due to the ring's high reactivity and the propensity for the Lewis acid to coordinate with the nitrogen lone pair, which can deactivate the ring. nsf.gov
To synthesize the target molecule, 1-hexyl-2-bromopyrrole would be reacted with 1-naphthoyl chloride. The regioselectivity of this step is governed by the combined electronic effects of the N-hexyl and C2-bromo substituents. The N-hexyl group is activating, while the C2-bromo substituent is deactivating due to its inductive electron-withdrawing effect, but it directs incoming electrophiles to the C4 and C5 positions (ortho/para-directing). The deactivating nature of the bromine atom tempers the high reactivity of the N-alkylated pyrrole ring, reducing the likelihood of side reactions. The directing effect of the C2-bromo group is crucial for favoring substitution at the C4 position. acs.org
The choice of catalyst and reaction conditions is paramount in controlling the regioselectivity of Friedel-Crafts aroylation on substituted pyrroles.
Lewis Acid Catalysts: A range of Lewis acids can be used to promote the reaction. Aluminum chloride (AlCl₃) is a powerful and common choice, but its high reactivity can sometimes lead to poor selectivity or degradation of sensitive substrates. nih.gov Studies on N-p-toluenesulfonylpyrrole have shown that using AlCl₃ can favor the production of the 3-acyl derivative. nih.gov Weaker Lewis acids, such as diethylaluminum chloride (Et₂AlCl) or zinc triflate (Zn(OTf)₂), may offer milder conditions and improved regioselectivity in certain cases. nsf.govnih.gov The interplay between the hardness of the Lewis acid and the substrate determines the reaction outcome. researchgate.net
Organocatalysis: In recent years, metal-free catalytic systems have been developed. For example, 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) has been demonstrated to be an effective nucleophilic organocatalyst for the regioselective C-acylation of pyrroles, providing high yields under mild conditions. acs.org Such methods offer a greener alternative to traditional metal-based Lewis acids. nih.gov
Base-Mediated Reactions: The choice of base can also play a critical role in directing acylation. For N-acylpyrroles, the use of different bases like KN(SiMe₃)₂ versus LiN(SiMe₃)₂ can lead to completely different products, such as aroylation versus an anionic Fries rearrangement. nsf.govrsc.org
For the acylation of 1-hexyl-2-bromopyrrole, the C2-bromo group acts as a key directing element, favoring electrophilic attack at C4. A carefully selected Lewis acid catalyst is required to activate the 1-naphthoyl chloride without promoting unwanted side reactions.
Table 2: Selected Catalytic Systems for Pyrrole Acylation
| Catalyst System | Acylating Agent | Key Features | Citations |
|---|---|---|---|
| AlCl₃ | Acyl Chloride | Strong Lewis acid, standard conditions; can alter regioselectivity based on stoichiometry. | nih.gov |
| EtAlCl₂, Et₂AlCl | Acyl Chloride | Weaker Lewis acids, can increase proportion of 2-acyl product on N-sulfonylpyrrole. | nih.gov |
| 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) | Acyl Chloride | Nucleophilic organocatalyst, mild conditions, high yields for C-acylation. | acs.org |
| Trifluoroacetic Anhydride (TFAA) | Carboxylic Acid | Activator for acylation; regioselectivity can depend on N-protecting group. | bath.ac.uk |
Post-Cyclization Functionalization and Diversification
Once the core structure of this compound is assembled, the C2-bromo substituent serves as a versatile synthetic handle for further molecular diversification. The ability to modify a lead compound at a late stage is a powerful strategy in fields like medicinal chemistry and materials science for exploring structure-activity relationships. nih.gov
The bromo group can be readily transformed into a variety of other functional groups. researchgate.net A primary application is its use in transition-metal-catalyzed cross-coupling reactions. For instance, Suzuki-Miyaura coupling can be employed to introduce new aryl or heteroaryl moieties at the C2 position by reacting the bromopyrrole with an appropriate boronic acid or ester in the presence of a palladium catalyst. nih.gov This opens a pathway to a vast array of analogs with different steric and electronic properties at this position.
Alternatively, the bromine atom can be removed through reductive dehalogenation, for example, by catalytic hydrogenation using a palladium catalyst or by using zinc dust in acetic acid. cdnsciencepub.comresearchgate.net This would yield 1-hexyl-4-(1-naphthoyl)pyrrole, providing another avenue for structural variation. The pyrrole nitrogen can also be a site for functionalization, although this is less common after the introduction of other substituents. This post-cyclization functionalization capability allows for the systematic modification of the parent compound to optimize its chemical or biological properties.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille) at the Bromine Position
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon bonds. For a substrate like this compound, the bromine atom at the C2 position serves as an excellent handle for such transformations, allowing for the introduction of a wide variety of substituents. The electron-rich nature of the pyrrole ring, combined with the C-Br bond, makes it a suitable candidate for reactions like the Suzuki-Miyaura and Stille couplings. wikipedia.orgnih.gov
The general mechanism for these reactions involves a catalytic cycle that begins with the oxidative addition of the palladium(0) catalyst to the aryl bromide (the bromopyrrole). libretexts.org This is followed by a transmetalation step, where the organic group from an organoboron (Suzuki) or organotin (Stille) compound is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the palladium(0) catalyst. libretexts.org
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a highly versatile method that couples an organohalide with an organoboron species, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orgnih.gov For the synthesis of analogs of this compound, this reaction would involve coupling the bromopyrrole with various aryl or vinyl boronic acids. The presence of the N-hexyl group and the 4-naphthoyl group is generally well-tolerated under the mild conditions of the Suzuki coupling. libretexts.org
Research on related N-acyl pyrroles has demonstrated that direct C2-arylation can be achieved with aryl halides using catalysts like Pd(PPh₃)₄ in combination with a base such as Ag₂CO₃. rsc.org While this is a C-H activation, the conditions are illustrative of those that would be effective for coupling at a C-Br bond. In analogous systems, such as 2-bromo-4-chlorophenyl derivatives, palladium catalysts have been used to achieve regioselective Suzuki coupling at the more reactive C-Br bond over the C-Cl bond, highlighting the feasibility of this approach. nih.gov The choice of ligand, base, and solvent is critical for optimizing yield and preventing side reactions. wikipedia.org
Stille Coupling
The Stille reaction provides an alternative pathway, coupling the bromopyrrole with an organostannane reagent. wikipedia.org Organostannanes are stable and often tolerant of various functional groups, though their toxicity is a notable drawback. wikipedia.org The mechanism is similar to the Suzuki coupling, proceeding through oxidative addition, transmetalation, and reductive elimination steps. wikipedia.org This method has been widely applied in the synthesis of complex natural products and functional materials. For substrates analogous to this compound, the Stille reaction could be employed to introduce aryl, vinyl, or other organic fragments at the C2 position.
The following table summarizes typical conditions used for palladium-catalyzed cross-coupling reactions on analogous brominated and N-acyl pyrrole systems.
| Reaction Type | Pyrrole Substrate (Analog) | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Suzuki | N-Acyl Pyrrole (C-H Arylation) | Aryl Iodide | Pd(PPh₃)₄ | Ag₂CO₃ | Toluene | Moderate to Good | rsc.org |
| Suzuki | N-Alkyl Pyrrole (C-H Arylation) | Aryl Iodide | PdCl₂(PPh₃)₂ / AgOAc | KF | DMSO | 14-80 | nih.gov |
| Suzuki | 2-Bromo-4-chlorophenol derivative | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 64-81 | nih.gov |
| Stille | Aryl Halide (General) | Organostannane | Pd(PPh₃)₄ | - | Toluene | Varies | wikipedia.org |
| Carbonylative Stille | 2-Bromobenzyl Bromide | Tributylallylstannane | Pd(PPh₃)₄ | - | Toluene | Excellent | nih.gov |
Nucleophilic Aromatic Substitution on Brominated Pyrroles
Nucleophilic aromatic substitution (SNAr) offers a distinct synthetic route that leverages the electronic properties of the pyrrole ring when modified with strong electron-withdrawing groups. masterorganicchemistry.comlibretexts.org For this compound, the naphthoyl group at the C4 position plays a crucial role in activating the ring for nucleophilic attack. libretexts.org
The SNAr mechanism typically proceeds via a two-step addition-elimination process. A nucleophile attacks the carbon atom bearing the leaving group (in this case, the bromine at C2), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The presence of a strong electron-withdrawing group, particularly at positions ortho or para to the leaving group, is essential for stabilizing this negatively charged intermediate. masterorganicchemistry.comresearchgate.net In the target molecule, the 4-naphthoyl group is para to the C2 bromine, providing the necessary activation by delocalizing the negative charge. In the second step, the leaving group (bromide ion) is expelled, restoring the aromaticity of the pyrrole ring and yielding the substituted product.
A key feature of the SNAr reaction is the trend in leaving group ability. Contrary to SN1 or SN2 reactions, the reactivity order for halogens is F > Cl > Br > I. youtube.com This is because the first step, the nucleophilic attack, is typically the rate-determining step, and the high electronegativity of fluorine enhances the electrophilicity of the carbon atom it is attached to, accelerating the reaction. youtube.com Although bromine is a less reactive leaving group than fluorine or chlorine in SNAr reactions, the strong activation provided by the 4-naphthoyl substituent can still enable the substitution to proceed with potent nucleophiles.
This methodology allows for the introduction of a range of nucleophiles, such as alkoxides, thiolates, and amines, at the C2 position, providing a pathway to diverse analogs that are complementary to those accessible via palladium catalysis.
Advanced Spectroscopic Characterization and Structural Analysis of Naphthoylpyrroles
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Stereochemistry
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. For 1-Hexyl-2-bromo-4-(1-naphthoyl)pyrrole , a complete assignment of proton (¹H) and carbon-¹³ (¹³C) NMR spectra would be the first step in its structural elucidation.
A ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyrrole (B145914) ring, the naphthoyl group, and the hexyl chain. The chemical shifts (δ) of the pyrrole protons would be influenced by the electronic effects of the bromo and naphthoyl substituents. The coupling patterns (spin-spin splitting) between adjacent protons would provide critical information about their connectivity. For instance, the protons of the hexyl group would exhibit characteristic multiplets corresponding to their positions on the alkyl chain.
¹³C NMR spectroscopy would complement the ¹H NMR data by providing the number of unique carbon atoms and their chemical environments. The carbonyl carbon of the naphthoyl group would appear at a characteristic downfield shift.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be essential for unambiguously assigning all proton and carbon signals and confirming the connectivity between the different structural fragments of the molecule.
Hypothetical ¹H NMR Data for this compound (Note: This table is for illustrative purposes only and is not based on experimental data.)
| Proton Assignment | Hypothetical Chemical Shift (ppm) | Multiplicity |
| Pyrrole H-3 | 7.0 - 7.2 | s |
| Pyrrole H-5 | 6.8 - 7.0 | s |
| Naphthoyl Protons | 7.4 - 8.2 | m |
| N-CH₂ (Hexyl) | 3.9 - 4.1 | t |
| (CH₂)₄ (Hexyl) | 1.2 - 1.8 | m |
| CH₃ (Hexyl) | 0.8 - 0.9 | t |
X-ray Crystallography for Definitive Solid-State Molecular Architecture and Conformational Insights
Single-crystal X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles of This compound .
Hypothetical Crystal Data for this compound (Note: This table is for illustrative purposes only and is not based on experimental data.)
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 15.2 |
| c (Å) | 12.8 |
| β (°) | 95.5 |
| Volume (ų) | 2035 |
| Z | 4 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Intermolecular Interactions
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These spectra are characteristic of the functional groups present and can offer insights into molecular structure and bonding.
For This compound , the IR spectrum would be expected to show a strong absorption band for the carbonyl (C=O) stretching vibration of the naphthoyl ketone. The C-N stretching of the pyrrole ring and the C-H stretching vibrations of the alkyl and aromatic groups would also be present. The C-Br stretching frequency would likely appear in the fingerprint region of the spectrum.
Raman spectroscopy would be particularly useful for observing the vibrations of the non-polar bonds and the aromatic rings of the pyrrole and naphthyl groups.
Hypothetical Vibrational Frequencies for this compound (Note: This table is for illustrative purposes only and is not based on experimental data.)
| Vibrational Mode | Hypothetical IR Frequency (cm⁻¹) | Hypothetical Raman Frequency (cm⁻¹) |
| C-H Stretch (Aromatic) | 3100 - 3000 | 3100 - 3000 |
| C-H Stretch (Aliphatic) | 2960 - 2850 | 2960 - 2850 |
| C=O Stretch (Ketone) | 1650 - 1630 | 1650 - 1630 |
| C=C Stretch (Aromatic) | 1600 - 1450 | 1600 - 1450 |
| C-N Stretch | 1360 - 1250 | 1360 - 1250 |
Advanced Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide a very precise molecular mass for This compound , allowing for the confirmation of its elemental composition.
Electron ionization (EI) or electrospray ionization (ESI) techniques would be used to generate ions. The resulting mass spectrum would show a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺. The isotopic pattern of the molecular ion would be characteristic of a bromine-containing compound, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).
Analysis of the fragmentation pattern would provide further structural confirmation. Expected fragmentation would include cleavage of the hexyl chain, loss of the bromo substituent, and fragmentation of the naphthoyl group.
Hypothetical Mass Spectrometry Fragmentation Data for this compound (Note: This table is for illustrative purposes only and is not based on experimental data.)
| m/z Value | Hypothetical Fragment |
| 427/429 | [M]⁺ |
| 348 | [M - Br]⁺ |
| 272/274 | [M - C₁₀H₇O]⁺ |
| 155 | [C₁₀H₇CO]⁺ |
| 127 | [C₁₀H₇]⁺ |
Theoretical and Computational Chemistry of 1 Hexyl 2 Bromo 4 1 Naphthoyl Pyrrole
Conformational Analysis of Flexible Side Chains (Hexyl) and Aromatic Systems (Naphthoyl, Pyrrole)
Hexyl Chain Conformations: The 1-hexyl group, a straight-chain alkyl substituent, introduces significant conformational flexibility. libretexts.org The rotation around the five single C-C bonds of the hexyl chain leads to a multitude of possible conformers. In computational studies of similar long-chain alkylbenzenes, it has been observed that the extended, anti-periplanar conformation is generally the most stable in the gas phase due to minimized steric hindrance. nih.gov However, in solution or in a condensed phase, gauche interactions can become more favorable, leading to a variety of folded conformations. The relative energies of these conformers are typically within a few kcal/mol of each other, suggesting that at room temperature, a dynamic equilibrium of several conformations exists.
| Conformer | Dihedral Angles (C-C-C-C) | Relative Energy (kcal/mol) |
|---|---|---|
| All-trans (extended) | 180°, 180°, 180°, 180° | 0.00 |
| gauche-trans-trans-trans | 60°, 180°, 180°, 180° | ~0.6 |
| trans-gauche-trans-trans | 180°, 60°, 180°, 180° | ~0.6 |
| gauche-gauche-trans-trans | 60°, 60°, 180°, 180° | ~1.5 |
Naphthoyl and Pyrrole (B145914) Group Orientations: The rotation around the single bond connecting the naphthoyl carbonyl carbon to the C4 position of the pyrrole ring is another critical conformational parameter. Computational studies on related aroyl-heterocycles indicate the existence of rotational barriers. researchgate.net These barriers arise from steric clashes between the ortho-hydrogens of the naphthyl ring and the substituents on the pyrrole ring, as well as from the electronic effects of conjugation between the two aromatic systems. The planarity of the naphthoyl-pyrrole system is often distorted to alleviate this strain, resulting in a twisted conformation as the ground state. The energy barrier to rotation around this bond can be significant, potentially leading to stable atropisomers at low temperatures. researchgate.net Similarly, the orientation of the entire naphthoyl-pyrrole moiety relative to the hexyl chain is subject to rotational isomerism.
Aromaticity Assessment of the Pyrrole Ring within the Substituted Framework
Pyrrole is a classic aromatic heterocycle, possessing 6 π-electrons in a five-membered ring, which satisfies Hückel's rule (4n+2 π-electrons, where n=1). researchgate.netmasterorganicchemistry.com However, the aromaticity of the pyrrole ring in 1-Hexyl-2-bromo-4-(1-naphthoyl)pyrrole is modulated by its substituents. The electron-withdrawing nature of the 2-bromo and 4-(1-naphthoyl) groups is expected to decrease the electron density within the pyrrole ring, thereby influencing its aromatic character. wikipedia.org
Computational chemistry offers several methods to quantify aromaticity. Two of the most common are the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS).
HOMA Analysis: The HOMA index is a geometry-based measure of aromaticity, where a value of 1 indicates a fully aromatic system (like benzene) and a value of 0 represents a non-aromatic system. HOMA values are calculated from the bond lengths of the ring system. For substituted pyrroles, the presence of electron-withdrawing groups typically leads to increased bond length alternation and thus a lower HOMA value, indicating reduced aromaticity. researchgate.net
NICS Analysis: NICS is a magnetic criterion for aromaticity. It is calculated as the negative of the magnetic shielding at the center of a ring (NICS(0)) or at a point above the ring plane (NICS(1)). A more negative NICS value corresponds to a stronger diatropic ring current, which is a hallmark of aromaticity. In substituted pyrroles, electron-withdrawing substituents can decrease the magnitude of the negative NICS values, consistent with a reduction in aromatic character. researchgate.net
| Index | Pyrrole (unsubstituted) | This compound (Predicted) |
|---|---|---|
| HOMA | ~0.79 | ~0.65 - 0.75 |
| NICS(0) (ppm) | ~ -15 | ~ -10 to -13 |
| NICS(1) (ppm) | ~ -10 | ~ -7 to -9 |
Note: Predicted values are estimated based on trends observed for similarly substituted pyrrole systems. researchgate.net
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting spectroscopic properties such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. ruc.dkyoutube.com These predictions can aid in the structural elucidation of new compounds and in the interpretation of experimental data.
NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. DFT calculations can predict these chemical shifts with a high degree of accuracy, often with mean absolute errors of less than 0.2 ppm for ¹H and 2-3 ppm for ¹³C when appropriate functionals and basis sets (e.g., ωB97X-D) are used. researchgate.netrsc.org For this compound, calculations would be expected to show distinct signals for the protons and carbons of the hexyl chain, the pyrrole ring, and the naphthoyl group. The predicted shifts would reflect the electron-withdrawing effects of the bromo and naphthoyl substituents on the pyrrole ring.
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Difference (ppm) |
|---|---|---|---|
| Pyrrole C2 | ~100 | (Not available) | - |
| Pyrrole C3 | ~125 | (Not available) | - |
| Pyrrole C4 | ~120 | (Not available) | - |
| Pyrrole C5 | ~130 | (Not available) | - |
| Carbonyl C=O | ~185 | (Not available) | - |
Note: Predicted chemical shifts are estimations based on general substituent effects on pyrrole rings. rsc.org
Future Research Directions and Emerging Avenues
Design and Synthesis of Novel Naphthoylpyrrole Derivatives with Tailored Chemical Functionality
The synthetic accessibility of the 1-Hexyl-2-bromo-4-(1-naphthoyl)pyrrole core provides a robust platform for the generation of a diverse library of novel derivatives. Future research will undoubtedly focus on the strategic modification of its key components—the N-hexyl group, the bromo substituent, and the naphthoyl moiety—to fine-tune its electronic and steric properties.
Systematic variation of the N-alkyl chain, for instance, has been shown in related 1-alkyl-3-(1-naphthoyl)indole series to significantly influence biological receptor affinity. nih.gov Similar structure-activity relationship (SAR) studies could be undertaken for this compound, exploring the impact of chain length, branching, and the introduction of cyclic or aromatic substituents on the nitrogen atom.
The bromine atom at the 2-position of the pyrrole (B145914) ring is a particularly attractive handle for synthetic diversification. It serves as a versatile precursor for a wide array of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This would allow for the introduction of various aryl, heteroaryl, and alkynyl groups, dramatically expanding the chemical space accessible from this starting material. bohrium.com For example, a modified Suzuki procedure could be employed to introduce a range of substituted phenyl groups, a strategy that has proven successful in the synthesis of 1-pentyl-2-aryl-4-(1-naphthoyl)pyrroles. bohrium.com
Furthermore, the naphthoyl ring itself presents opportunities for functionalization. Electrophilic aromatic substitution reactions could introduce substituents at various positions, modulating the electronic properties of the entire molecule. The synthesis of derivatives with electron-donating or electron-withdrawing groups on the naphthalene (B1677914) ring could systematically alter the compound's photophysical properties or its interaction with biological targets. nih.gov
A hypothetical synthetic scheme for generating a library of derivatives is presented below:
| Starting Material | Reagent/Condition | Product |
| This compound | Arylboronic acid, Pd catalyst | 1-Hexyl-2-aryl-4-(1-naphthoyl)pyrrole |
| This compound | Terminal alkyne, Cu(I)/Pd catalyst | 1-Hexyl-2-alkynyl-4-(1-naphthoyl)pyrrole |
| This compound | Organotin reagent, Pd catalyst | 1-Hexyl-2-substituted-4-(1-naphthoyl)pyrrole |
Investigation of Unconventional Reactivity and Catalytic Pathways
Beyond its role as a synthetic intermediate, the unique electronic and steric environment of this compound may give rise to unconventional reactivity. The interplay between the electron-rich pyrrole core, the electron-withdrawing naphthoyl group, and the reactive C-Br bond could lead to novel chemical transformations.
Future studies could explore its potential as a precursor for organometallic complexes. The nitrogen and oxygen atoms could act as a bidentate ligand, or the pyrrole ring itself could participate in π-stacking interactions with metal centers. Such complexes could exhibit interesting catalytic activities, for instance, in oxidation or reduction reactions.
The photophysical properties endowed by the naphthoyl group suggest that photochemical reactions could be a fruitful area of investigation. Photoinduced electron transfer processes or [2+2] cycloadditions could be explored, potentially leading to the synthesis of complex polycyclic architectures. The study of related naphthoyl-containing compounds, such as JWH-307, which has known excitation wavelengths, could provide a starting point for exploring these photochemical pathways. caymanchem.com
Advanced Characterization Techniques for Understanding Structure-Property Relationships at the Molecular Level
A thorough understanding of the structure-property relationships of this compound and its derivatives is paramount for their rational design and application. A combination of advanced spectroscopic and analytical techniques will be essential to elucidate these relationships at the molecular level.
Spectroscopic and Crystallographic Data (Hypothetical)
| Technique | Expected Observations |
| ¹H NMR | Characteristic shifts for the hexyl chain, pyrrole protons, and naphthyl protons. |
| ¹³C NMR | Resonances corresponding to all unique carbon atoms, including the carbonyl carbon. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound. |
| FT-IR | Strong carbonyl stretch (~1630 cm⁻¹), C-Br stretch, and aromatic C-H stretches. |
| UV-Vis Spectroscopy | Absorption maxima characteristic of the naphthoylpyrrole chromophore. caymanchem.com |
| X-ray Crystallography | Precise bond lengths, bond angles, and intermolecular packing interactions. |
Single-crystal X-ray diffraction will be particularly crucial for providing unambiguous structural information, including the conformation of the hexyl chain and the dihedral angle between the pyrrole and naphthalene rings. This structural data will be invaluable for computational modeling and for understanding intermolecular interactions in the solid state.
Integration of this compound into Supramolecular Assemblies and Functional Materials
The planar and aromatic nature of the naphthoylpyrrole core makes it an excellent building block for the construction of supramolecular assemblies and functional materials. The ability to form π-π stacking interactions is a key feature of such systems. nih.gov
Future research could focus on the design of liquid crystals, where the rigid naphthoylpyrrole core, coupled with the flexible hexyl chain, could promote the formation of mesophases. The introduction of specific recognition motifs through synthetic modification could lead to self-assembling systems with defined architectures, such as nanofibers or gels.
Furthermore, the electronic properties of these molecules suggest their potential use in organic electronics. Derivatives of this compound could be investigated as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs). The ability to tune the HOMO and LUMO energy levels through synthetic modification will be critical for optimizing their performance in such devices.
Synergistic Approaches Combining Synthetic, Spectroscopic, and Computational Methodologies
The most profound insights into the chemistry of this compound will be gained through a synergistic approach that integrates synthetic chemistry, advanced spectroscopy, and computational modeling.
Computational methods, such as Density Functional Theory (DFT), can be used to predict the geometric and electronic properties of the molecule, as well as its reactivity and spectroscopic signatures. These theoretical predictions can then guide synthetic efforts and aid in the interpretation of experimental data. For example, molecular docking simulations, as demonstrated in the study of other pyrrole derivatives, could predict binding affinities and conformations within biological targets. nih.gov
This iterative cycle of design, synthesis, characterization, and modeling will be essential for unlocking the full potential of this versatile chemical scaffold. The knowledge gained from studying this compound will not only contribute to a deeper understanding of the fundamental chemistry of naphthoylpyrroles but also pave the way for the development of new technologies and therapeutic agents.
Q & A
Q. What are the standard synthetic routes for 1-Hexyl-2-bromo-4-(1-naphthoyl)pyrrole, and how can reaction efficiency be optimized?
The synthesis of pyrrole derivatives typically involves multi-step protocols. For brominated pyrroles, a common approach is halogenation of pre-functionalized pyrrole cores. For example, the bromination step may involve electrophilic substitution using reagents like N-bromosuccinimide (NBS) under controlled conditions. Acylated derivatives (e.g., 1-naphthoyl) are introduced via Friedel-Crafts acylation or transition-metal-catalyzed coupling. Reaction efficiency can be enhanced by optimizing solvent polarity (e.g., xylene for high-temperature reactions), stoichiometric ratios, and catalyst selection. Statistical methods like Design of Experiments (DoE) reduce trial-and-error by systematically varying parameters (e.g., temperature, time) to identify optimal conditions .
Q. How do solvent polarity and temperature influence the yield of this compound?
Solvent polarity affects reaction kinetics and stabilization of intermediates. For bromination, polar aprotic solvents (e.g., DMF) may stabilize electrophilic bromine species, while non-polar solvents (e.g., xylene) are suitable for high-temperature acylations. Temperature impacts reaction rates and side reactions: elevated temperatures accelerate kinetics but may degrade thermally sensitive intermediates. Empirical optimization using gradient temperature studies and polarity scales (e.g., Kamlet-Taft parameters) can guide solvent selection. For example, reflux conditions (~140°C in xylene) are often used for prolonged reactions requiring thermal activation .
Q. What purification techniques are recommended for isolating this compound?
Post-synthesis purification often involves liquid-liquid extraction to remove unreacted reagents, followed by recrystallization. Methanol is a common recrystallization solvent due to its moderate polarity and ability to dissolve impurities while precipitating the target compound. Column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) may resolve structurally similar byproducts. Purity validation via HPLC or GC-MS is critical, with attention to residual solvents and halogenated impurities .
Advanced Questions
Q. How can quantum chemical calculations predict the reactivity of this compound in substitution reactions?
Computational methods like density functional theory (DFT) model reaction pathways by calculating transition-state energies and electron density maps. For brominated pyrroles, nucleophilic aromatic substitution (SNAr) can be simulated to assess regioselectivity. The ICReDD framework integrates quantum calculations with experimental data to predict substituent effects (e.g., electron-withdrawing bromine vs. electron-donating hexyl groups) and identify low-energy pathways. This reduces experimental iterations by prioritizing viable reaction conditions .
Q. How should researchers resolve contradictory data in halogenation reactions of pyrrole derivatives?
Contradictions in halogenation outcomes (e.g., para vs. ortho substitution) often arise from competing mechanisms (e.g., radical vs. electrophilic pathways). Systematic analysis involves:
- Kinetic studies : Monitoring reaction progress via in-situ NMR or FTIR.
- Isotopic labeling : Tracing halogen incorporation sites.
- Computational validation : Comparing DFT-predicted intermediates with experimental data.
Statistical tools like multivariate analysis (e.g., PCA) can disentangle confounding variables (e.g., solvent effects, catalyst loading) .
Q. What reactor design considerations improve scalability for synthesizing this compound?
Continuous-flow reactors enhance scalability by ensuring precise control of residence time and temperature, critical for exothermic bromination steps. Membrane reactors (e.g., ceramic membranes) enable in-situ separation of byproducts like HBr, improving yield. Computational fluid dynamics (CFD) models optimize mixing efficiency and heat transfer, particularly for viscous reaction mixtures. Subclass RDF2050112 (CRDC 2020) outlines reactor design principles for halogenated heterocycles .
Q. How can comparative structure-activity relationship (SAR) studies evaluate the bioactivity of this compound?
SAR analysis requires synthesizing analogs with systematic structural variations (e.g., replacing bromine with chlorine, modifying the naphthoyl group). Biological assays (e.g., enzyme inhibition, cytotoxicity) are conducted under standardized conditions. Data is analyzed using regression models to correlate substituent properties (e.g., Hammett σ values) with activity. Comparative studies of halogenated pyrroles (e.g., 1-[4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]ethanol) highlight the role of halogen positioning in modulating receptor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
